Potassium 4-chlorobenzenesulfonate

Catalog No.
S742704
CAS No.
78135-07-6
M.F
C6H4ClKO3S
M. Wt
230.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium 4-chlorobenzenesulfonate

CAS Number

78135-07-6

Product Name

Potassium 4-chlorobenzenesulfonate

IUPAC Name

potassium;4-chlorobenzenesulfonate

Molecular Formula

C6H4ClKO3S

Molecular Weight

230.71 g/mol

InChI

InChI=1S/C6H5ClO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1

InChI Key

CRAWBPGXIICWMH-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[K+]

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[K+]

Iron-Catalyzed Cross-Coupling Reactions

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS) of Neutral Oligosaccharides

Synthesis of Metal-Organic Compounds

Potassium 4-chlorobenzenesulfonate is an organic compound with the molecular formula C6H4ClKO3S\text{C}_6\text{H}_4\text{Cl}\text{K}\text{O}_3\text{S} and a CAS number of 78135-07-6. It is a potassium salt derived from 4-chlorobenzenesulfonic acid. This compound is notable for its complex crystal structure, where each potassium ion is coordinated by seven ligands, including two chloride anions and four sulfonate groups. The sulfonate groups exhibit both bidentate and monodentate binding modes, leading to a heptacoordinated potassium ion and a three-dimensional network within the crystal structure .

Potassium 4-chlorobenzenesulfonate is primarily utilized in organic synthesis, particularly in the formation of alkyl-substituted benzenesulfonate esters through iron-catalyzed carbon-carbon cross-coupling reactions. This process involves the coupling of Grignard reagents with aryl chlorides, where potassium 4-chlorobenzenesulfonate serves as a reactive partner. The use of iron as a catalyst in this reaction promotes environmentally friendly synthetic pathways .

The synthesis of potassium 4-chlorobenzenesulfonate typically involves neutralizing 4-chlorobenzenesulfonic acid with potassium hydroxide or potassium carbonate. The reaction can be summarized as follows:

C6H4ClSO3H+KOHC6H4ClSO3K+H2O\text{C}_6\text{H}_4\text{Cl}\text{SO}_3\text{H}+\text{KOH}\rightarrow \text{C}_6\text{H}_4\text{Cl}\text{SO}_3\text{K}+\text{H}_2\text{O}

This method yields potassium 4-chlorobenzenesulfonate along with water as a byproduct. The product can be purified through crystallization techniques to obtain high-purity samples suitable for research applications .

Potassium 4-chlorobenzenesulfonate has several significant applications:

  • Organic Synthesis: It is widely used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonate esters through cross-coupling reactions.
  • Analytical Chemistry: The compound has been employed as an anion dopant in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) to enhance the sensitivity and accuracy of oligosaccharide analysis.
  • Material Science: It plays a role in synthesizing metal-organic compounds, contributing to the development of materials with unique properties through coordination chemistry.

Several compounds share structural similarities with potassium 4-chlorobenzenesulfonate, including:

  • Sodium 4-chlorobenzenesulfonate: Similar in structure but differs in cation; sodium salt may exhibit different solubility and reactivity profiles.
  • Lithium 4-chlorobenzenesulfonate: Another alkali metal salt that may have unique solubility characteristics and reactivity.
  • Benzene sulfonic acid derivatives: These compounds lack the chlorine substituent but retain similar sulfonic acid functionalities.
CompoundMolecular FormulaUnique Features
Potassium 4-chlorobenzenesulfonateC6H4ClKO3S\text{C}_6\text{H}_4\text{Cl}\text{K}\text{O}_3\text{S}Potassium salt, heptacoordination
Sodium 4-chlorobenzenesulfonateC6H4ClNaO3S\text{C}_6\text{H}_4\text{Cl}\text{Na}\text{O}_3\text{S}Sodium salt, differing solubility
Lithium 4-chlorobenzenesulfonateC6H4ClLiO3S\text{C}_6\text{H}_4\text{Cl}\text{Li}\text{O}_3\text{S}Lithium salt, potential differences in reactivity
Benzene sulfonic acidC6H6O3S\text{C}_6\text{H}_6\text{O}_3\text{S}Lacks chlorine substituent

Potassium 4-chlorobenzenesulfonate's unique heptacoordination and its role as a versatile reagent distinguish it from these similar compounds, making it particularly valuable in organic synthesis and analytical applications .

Potassium 4-chlorobenzenesulfonate exhibits a well-defined molecular structure characterized by its aromatic sulfonic acid salt framework. According to comprehensive chemical databases, the compound possesses the molecular formula C₆H₄ClKO₃S with a molecular weight of 230.71 grams per mole. The compound's International Union of Pure and Applied Chemistry name is designated as potassium;4-chlorobenzenesulfonate, reflecting its ionic nature and structural composition. The Chemical Abstracts Service registry number 78135-07-6 serves as the primary identifier for this compound in chemical literature and commercial applications.

The structural configuration of potassium 4-chlorobenzenesulfonate features a benzene ring substituted at the para position with both a chlorine atom and a sulfonate group coordinated to a potassium cation. Computational analyses have revealed specific geometric parameters, with the simplified molecular-input line-entry system representation recorded as C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[K+]. The International Chemical Identifier key CRAWBPGXIICWMH-UHFFFAOYSA-M provides a unique digital fingerprint for this molecular structure. The parent compound relationship traces back to p-chlorobenzenesulfonic acid, which forms the anionic component of this salt.

Crystallographic studies have demonstrated that the compound adopts a typical ionic crystal structure, with the potassium cations and 4-chlorobenzenesulfonate anions arranged in an ordered lattice. The sulfur center exhibits tetrahedral geometry, consistent with sulfur(VI) oxidation state characteristic of sulfonic acid derivatives. The chlorine substituent at the para position relative to the sulfonic acid group creates an electron-withdrawing effect that influences both the chemical reactivity and physical properties of the compound.

Table 1: Fundamental Chemical Properties of Potassium 4-chlorobenzenesulfonate

PropertyValueReference
Molecular FormulaC₆H₄ClKO₃S
Molecular Weight230.71 g/mol
Chemical Abstracts Service Number78135-07-6
International Chemical Identifier KeyCRAWBPGXIICWMH-UHFFFAOYSA-M
Parent Compoundp-Chlorobenzenesulfonic acid
Creation Date in Database2008-02-05
Most Recent Modification2025-05-18

Historical Context in Organosulfur Chemistry

The development of potassium 4-chlorobenzenesulfonate is intrinsically linked to the broader historical evolution of aromatic sulfonic acid chemistry. Benzenesulfonic acid, the foundational structure upon which this compound is based, was first synthesized by E. Mitscherlich in 1834 through the reaction of benzene with fuming sulfuric acid. This pioneering work established the fundamental synthetic methodology for aromatic sulfonation reactions, which has been characterized as "one of the most important reactions in industrial organic chemistry".

The industrial significance of aromatic sulfonic acids became particularly evident during the late 19th century when A. Wurtz, A. Kekulé, and P. O. Degener developed the alkali fusion process for phenol production from benzenesulfonic acid derivatives between 1867 and 1878. This process represented a major advancement in synthetic organic chemistry and remained the primary method for phenol production until the early 1960s, when more efficient synthetic routes were developed. The historical importance of this chemistry established sulfonic acid derivatives as critical intermediates in industrial organic synthesis.

The specific development of chlorinated benzenesulfonic acid derivatives, including the precursor to potassium 4-chlorobenzenesulfonate, emerged from the need for specialized synthetic intermediates in the production of advanced materials. Research conducted during the mid-20th century focused extensively on optimizing the selectivity of chlorobenzenesulfonic acid isomers, as the para-substituted derivative exhibited superior properties for polymer synthesis applications. Patent literature from this period documents significant efforts to develop efficient synthetic routes for 4-chlorobenzenesulfonic acid and its derivatives, reflecting the growing industrial demand for these compounds.

Contemporary research in organosulfur chemistry has revealed that sulfur-bearing compounds have played vital roles in the molecular evolution of complex organic structures throughout natural and synthetic systems. Studies of carbonaceous asteroid samples have demonstrated that organosulfur compounds, including sulfonate derivatives, participate in complex chemical evolution processes that generate molecular diversity in extraterrestrial environments. These findings have provided new perspectives on the fundamental importance of organosulfur chemistry in both terrestrial and cosmic chemical processes.

Significance in Synthetic Organic and Inorganic Chemistry

Potassium 4-chlorobenzenesulfonate occupies a central position in contemporary synthetic chemistry as both a synthetic intermediate and a research tool for developing novel synthetic methodologies. The compound's primary significance lies in its role as a precursor in the synthesis of 4,4'-dichlorodiphenyl sulfone, a critical monomer used in the production of high-performance polyarylene ether sulfones. These polymeric materials, including polyether sulfone, polysulfone, and polyphenylene sulfone, exhibit exceptional thermal resistance and mechanical properties that make them indispensable for aerospace, automotive, and electronics applications.

The synthetic utility of potassium 4-chlorobenzenesulfonate extends beyond polymer chemistry into pharmaceutical and agrochemical applications. Research has demonstrated that 4-chlorobenzenesulfonic acid derivatives serve as important building blocks for various bioactive compounds, including pharmaceutical drugs prepared as besylate salts. The sulfonic acid functionality provides favorable solubility characteristics and bioavailability profiles that enhance the therapeutic effectiveness of numerous drug compounds.

Recent investigations have highlighted the compound's significance in advancing fundamental understanding of organosulfur reaction mechanisms. Studies focusing on the chemistry of organosulfur(IV) compounds have revealed that sulfur centers provide exceptional versatility for both bond formation and bond cleavage reactions. This versatility has enabled the development of novel synthetic transformations that leverage the unique electronic and steric properties of sulfur-containing functional groups. Specifically, research has demonstrated that organosulfur compounds facilitate the synthesis of complex molecular architectures through selective functionalization reactions.

The compound has also gained importance in analytical chemistry applications, particularly in matrix-assisted laser desorption/ionization mass spectrometry studies of oligosaccharides. The sulfonic acid functionality serves as an effective anion dopant that enhances the detection sensitivity and resolution of neutral carbohydrate compounds. This analytical application has proven valuable for carbohydrate research and has contributed to advances in glycomics and related fields.

Table 2: Industrial and Research Applications of Potassium 4-chlorobenzenesulfonate

Application CategorySpecific UseTarget ProductsReference
Polymer SynthesisMonomer precursor4,4'-dichlorodiphenyl sulfone
High-Performance PolymersPolyether sulfone synthesisAerospace materials
High-Performance PolymersPolysulfone synthesisAutomotive components
High-Performance PolymersPolyphenylene sulfone synthesisElectronics applications
Pharmaceutical ChemistryDrug salt formationBesylate pharmaceutical compounds
Analytical ChemistryMass spectrometry dopantOligosaccharide analysis
Synthetic MethodologyOrganosulfur researchNovel synthetic transformations

Environmental and materials science research has revealed additional applications for potassium 4-chlorobenzenesulfonate in the development of sustainable chemical processes. The compound's role in facilitating selective chemical transformations has made it valuable for green chemistry initiatives that seek to minimize waste generation and improve synthetic efficiency. Process optimization studies have demonstrated that integrated synthetic routes utilizing this compound can achieve higher yields and reduced environmental impact compared to traditional synthetic approaches.

The significance of potassium 4-chlorobenzenesulfonate in contemporary chemistry continues to expand as researchers explore new applications in emerging fields such as quantum dot synthesis and advanced materials chemistry. Studies investigating the role of organosulfur compounds in nanoparticle growth have revealed that sulfonate-containing ligands can influence the morphology and surface chemistry of quantum dots and other nanomaterials. These findings suggest potential applications for potassium 4-chlorobenzenesulfonate in the development of next-generation electronic and optical materials.

Industrial Synthesis Routes

The industrial production of potassium 4-chlorobenzenesulfonate primarily relies on well-established sulfonation processes followed by neutralization and salt formation. The most widely employed industrial route involves the direct sulfonation of chlorobenzene with sulfuric acid or its derivatives.

Direct Sulfonation Process

The conventional industrial method begins with the electrophilic aromatic substitution of chlorobenzene using concentrated sulfuric acid or oleum at elevated temperatures. This process occurs at 95-100°C for approximately 5 hours, yielding a mixture of isomers with 65-70% para-selectivity . The chloro group acts as an ortho/para-directing substituent, favoring the formation of 4-chlorobenzenesulfonic acid as the major product alongside 2-chlorobenzenesulfonic acid (30-35%) .

The reaction mechanism proceeds through the generation of an electrophilic sulfonyl cation (SO₃H⁺), which attacks the electron-rich para position of chlorobenzene. Industrial implementations often incorporate azeotropic distillation to remove water, thereby shifting the equilibrium toward sulfonic acid formation .

Chlorosulfonic Acid Method

An alternative industrial approach utilizes chlorosulfonic acid as the sulfonating agent, offering improved reaction rates and yields. This method involves mixing chlorobenzene with chlorosulfonic acid at 35°C, followed by heating to 80°C for 2 hours, achieving yields of approximately 87.1% [2]. The process requires careful temperature control and handling procedures due to the corrosive nature of chlorosulfonic acid.

Ion Exchange Technology

A more recent industrial development involves ion exchange processes for producing potassium sulfonates. This method uses anion exchange resins to combine soluble sulfates with potassium chloride, producing low-chloride potassium sulfonate products [3]. The process operates at 65-71°C with reaction times of 4-6 hours, achieving yields of approximately 95% [3].

MethodTemperature (°C)ReagentsYield (%)Reaction Time
Direct Sulfonation95-100Chlorobenzene + H₂SO₄/Oleum65-70 (para isomer)5 hours
Chlorosulfonic Acid35-80Chlorobenzene + ClSO₃H87.12 hours
Ion Exchange65-71Na₂SO₄ + KCl via Resin954-6 hours

Laboratory Preparation Techniques

Laboratory-scale synthesis of potassium 4-chlorobenzenesulfonate can be accomplished through several distinct pathways, each offering specific advantages depending on the required purity and available starting materials.

From 4-Chlorobenzenesulfonic Acid

The most straightforward laboratory preparation involves the direct neutralization of 4-chlorobenzenesulfonic acid with potassium hydroxide or potassium carbonate. This method provides excellent control over stoichiometry and typically yields products with purity exceeding 95% [4].

The procedure involves dissolving 4-chlorobenzenesulfonic acid in distilled water and slowly adding an aqueous solution of potassium hydroxide while maintaining the temperature between room temperature and 50°C. The pH is monitored throughout the addition to ensure complete neutralization without excess base. The resulting solution is then concentrated by evaporation, and the potassium salt is obtained by crystallization [4].

Reaction Equation:
C₆H₄ClSO₃H + KOH → C₆H₄ClSO₃K + H₂O

From 4-Chlorobenzenesulfonyl Chloride

The process begins with the careful hydrolysis of 4-chlorobenzenesulfonyl chloride in cold water (0-5°C) to prevent decomposition. The resulting 4-chlorobenzenesulfonic acid is immediately neutralized with aqueous potassium hydroxide to form the desired potassium salt. Temperature control during hydrolysis is critical to minimize side reactions and ensure high yields [6] [7].

Reaction Sequence:
C₆H₄ClSO₂Cl + H₂O → C₆H₄ClSO₃H + HCl
C₆H₄ClSO₃H + KOH → C₆H₄ClSO₃K + H₂O

Via Diazotization Reactions

The diazotization route provides an alternative synthetic pathway when 4-chlorobenzenesulfonic acid is not readily available. This method starts with p-aminobenzenesulfonic acid and employs diazotization followed by dechlorination [8] [9].

The procedure involves dissolving p-aminobenzenesulfonic acid and hydrochloric acid in water, cooling the solution below 20°C, and slowly adding sodium nitrite solution to form the diazonium salt. In a separate vessel, copper sulfate and sodium chloride are dissolved in water at approximately 80°C, followed by the dropwise addition of alkaline sodium sulfite solution. The diazonium solution is then added to generate 4-chlorobenzenesulfonic acid, which is subsequently neutralized with potassium hydroxide [8].

Key Steps:

  • Diazotization: p-H₂NC₆H₄SO₃H + NaNO₂ + HCl → p-N₂⁺ClC₆H₄SO₃H
  • Sandmeyer reaction: p-N₂⁺ClC₆H₄SO₃H + CuCl → p-ClC₆H₄SO₃H + N₂
  • Salt formation: p-ClC₆H₄SO₃H + KOH → p-ClC₆H₄SO₃K + H₂O
MethodStarting MaterialKey ReagentConditionsAdvantages
From Acid4-Chlorobenzenesulfonic acidKOH/K₂CO₃Aqueous, RT to 50°CSimple, high yield
From Chloride4-Chlorobenzenesulfonyl chlorideKOH in aqueous solutionAqueous, 0-25°CDirect conversion
Via Diazotizationp-Aminobenzenesulfonic acidNaNO₂/HCl then CuSO₄/NaClBelow 20°C, then 80°CRemoves amino group

Modern Synthetic Approaches and Optimizations

Recent advances in synthetic methodology have introduced several innovative approaches to improve the efficiency, selectivity, and environmental impact of potassium 4-chlorobenzenesulfonate synthesis.

Microwave-Assisted Sulfonation

Microwave irradiation has emerged as a promising technology for accelerating sulfonation reactions while improving para-selectivity. Preliminary studies demonstrate a 15% reduction in reaction time and enhanced para-selectivity (75%) compared to conventional heating methods . The technology enables precise temperature control and uniform heating, reducing side reactions and improving overall process efficiency.

Continuous Flow Reactors

The implementation of continuous flow systems offers significant advantages for both isomerization and sulfonation processes. Pilot-scale trials report a 20% increase in yield due to precise temperature control and reduced side reactions . Flow reactors provide superior heat and mass transfer characteristics, enabling better process control and reduced residence time variations.

Catalytic Isomerization Methods

Advanced catalytic systems have been developed to convert ortho and meta isomers to the desired para isomer with high selectivity. The isomerization process using sulfuric acid catalysis at 200-250°C achieves para isomer content of 85-90% . This approach is particularly valuable for recycling byproducts from other sulfonation processes, improving overall atom economy.

Green Chemistry Initiatives

Environmental considerations have driven the development of more sustainable synthetic routes. Solvent-free sulfonation methods using microwave irradiation eliminate the need for organic solvents while maintaining reaction efficiency . Additionally, ion exchange processes reduce waste generation by enabling the recovery and reuse of process chemicals [3].

ApproachInnovationKey BenefitStatus
Microwave-AssistedReduced reaction time15% time reduction, 75% para selectivityResearch phase
Continuous FlowBetter heat/mass transfer20% yield increasePilot trials
Solvent-FreeEnvironmental benefitsNo organic solventsProof of concept
Catalytic IsomerizationHigher para selectivity85-90% para isomerCommercial use

Purification Methods and Quality Control

The purification of potassium 4-chlorobenzenesulfonate requires careful attention to remove impurities commonly encountered in sulfonic acid synthesis, including residual sulfuric acid, metal ions, and isomeric compounds.

Recrystallization Techniques

Recrystallization from water represents the most commonly employed purification method for potassium 4-chlorobenzenesulfonate. The process involves dissolving the crude product in hot distilled water, followed by slow cooling to promote crystal formation. This method typically achieves purities exceeding 95% and is economically attractive for large-scale operations [10] [11].

For higher purity requirements, recrystallization from methanol has been demonstrated to achieve purities greater than 98%. The procedure involves dissolving the salt in hot methanol, filtering to remove insoluble impurities, and allowing crystallization under controlled conditions [10] [11]. The method requires careful handling due to methanol toxicity but provides superior purification efficiency.

Ion Exchange Chromatography

Ion exchange methods offer excellent capability for removing metallic impurities and residual acid contamination. Cation exchange resins in the acid form effectively remove metal ions while simultaneously eliminating sulfuric acid impurities [12]. This technique can achieve purities exceeding 99% but requires specialized equipment and trained personnel [12].

The process involves percolating an aqueous solution of the crude product through a bed of strongly acidic cation exchange resin. The resin removes metal impurities while converting any remaining sulfates to the corresponding acids, which can be subsequently separated [12].

Precipitation and Filtration

Large-scale purification often employs precipitation techniques to remove insoluble impurities and byproducts. The method involves treating the crude product solution with specific precipitating agents to selectively remove unwanted components [12]. This approach is particularly effective for removing calcium sulfate and other sparingly soluble impurities commonly formed during synthesis.

Quality Control Methodologies

Modern analytical techniques provide comprehensive quality control capabilities for potassium 4-chlorobenzenesulfonate. Ion chromatography offers the ability to simultaneously determine potassium content and detect ionic impurities in a single analysis [13] [14]. The method provides excellent precision with relative standard deviations less than 1.0% for intra- and inter-day measurements [13].

High-performance liquid chromatography (HPLC) methods enable the determination of organic impurities and isomeric content with high sensitivity and specificity . Atomic absorption spectroscopy remains valuable for potassium content determination, particularly when analyzing complex matrices [15].

MethodApplicationPurity AchievedComments
Recrystallization from WaterPrimary purification>95%Standard method, economical
Recrystallization from MethanolHigh purity requirements>98%Higher purity, solvent cost
Ion ExchangeRemoval of ionic impurities>99%Removes metal ions effectively
Precipitation/FiltrationBulk separation90-95%Bulk separation method

Analytical Standards and Specifications

Quality control specifications for potassium 4-chlorobenzenesulfonate typically include assay determination, water content, heavy metal limits, and residual solvent analysis. Modern pharmacopeial standards require potassium content determination with accuracies better than ±2% and detection limits for metal impurities in the parts per million range [13].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Other CAS

78135-07-6

Dates

Last modified: 08-15-2023

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